5,2'-Dihydroxyflavone

描述

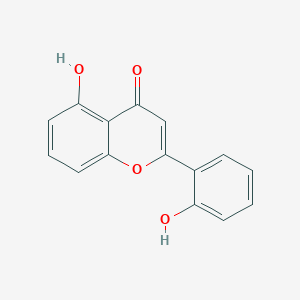

5,2’-二羟基黄酮是一种天然存在的黄酮类化合物,化学式为C15H10O4 。它的特点是在黄酮结构上连接着两个羟基。 该化合物以其潜在的生物活性而闻名,包括抗氧化、抗炎和抗癌特性 .

准备方法

合成路线和反应条件: 5,2’-二羟基黄酮可以通过多种方法合成,包括酚酸的缩合反应和随后的还原反应。 一种常见的方法是在酸性条件下使用间苯三酚 和苯甲醛 形成黄酮结构,然后在特定位置进行羟基化 .

工业生产方法: 5,2’-二羟基黄酮的工业生产通常涉及使用优化反应条件的大规模化学合成,以确保高产率和纯度。 该过程可能包括溶剂萃取 、色谱纯化 和结晶 等步骤以获得最终产品 .

化学反应分析

反应类型: 5,2’-二羟基黄酮会发生各种化学反应,包括:

氧化: 它可以被氧化形成醌类或其他氧化衍生物。

还原: 还原反应可以将其转化为二氢黄酮。

常用试剂和条件:

氧化剂: 例如 或 。

还原剂: 例如 或 。

催化剂: 取代反应的酸性或碱性催化剂.

主要形成的产物:

氧化衍生物: 例如醌类。

还原衍生物: 例如二氢黄酮。

取代黄酮: 根据所用试剂的不同,具有不同的官能团.

科学研究应用

Anti-Inflammatory Properties

5,2'-Dihydroxyflavone exhibits significant anti-inflammatory effects, which have been documented in various studies. The compound's ability to inhibit pro-inflammatory mediators positions it as a potential therapeutic agent for inflammatory diseases.

Key Findings:

- Mechanism of Action: this compound suppresses the activation of toll-like receptor 4 (TLR4) and inhibits the phosphorylation of key signaling pathways such as mitogen-activated protein kinases (MAPK) and nuclear factor-kappa B (NF-κB) .

- Case Study: In a study utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound demonstrated a dose-dependent reduction in nitric oxide production and the expression of pro-inflammatory cytokines .

Antioxidant Activity

The antioxidative properties of this compound contribute to its protective effects against oxidative stress-related cellular damage.

Key Findings:

- Oxidative Stress Mitigation: Research indicates that this compound acts as a cellular reactive oxygen species (ROS) scavenger, promoting the expression of heme oxygenase-1 (HO-1), which is crucial for cellular defense against oxidative stress .

- Data Table: Antioxidant Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 11.55 | ROS scavenging and HO-1 induction |

| Baicalein | Higher | Less potent than this compound |

| Chrysin | Higher | Less potent than this compound |

Anticancer Effects

Emerging studies suggest that this compound possesses anticancer properties, particularly against leukemia cells.

Key Findings:

- Cell Proliferation Inhibition: In vitro studies have shown that this compound can inhibit the proliferation of HL-60 leukemia cells .

- Mechanism: The compound induces apoptosis in cancer cells through the modulation of various signaling pathways involved in cell survival and death .

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of this compound, particularly in models of neurodegeneration.

Key Findings:

- Cognitive Improvement: The compound has been identified as a potential agonist for tyrosine receptor kinase B (TrkB), which is involved in neuroprotection and cognitive enhancement .

- Case Study: In animal models, administration of this compound resulted in improved cognitive functions and reduced neuroinflammation .

作用机制

5,2’-二羟基黄酮的作用机制涉及其与各种分子靶点和途径的相互作用:

抗氧化活性: 它通过从其羟基捐赠氢原子来清除自由基并减少氧化应激。

抗炎作用: 它抑制促炎细胞因子和酶(如 和 )的产生。

相似化合物的比较

5,2’-二羟基黄酮可以与其他类似的黄酮类化合物进行比较:

7,8-二羟基黄酮: 以其神经保护作用和激活 的能力而闻名。

5,7-二羟基黄酮(圣草酚): 通过调节 和 系统,表现出抗焦虑和抗抑郁样作用。

5,4’-二羟基黄酮: 表现出化感作用,并抑制某些蓝藻的生长.

5,2’-二羟基黄酮的独特性

- 它具有独特的羟基化模式,这有助于其独特的生物活性。

- 它与分子靶点的特定相互作用使其成为各个领域研究中的一种有价值的化合物 .

生物活性

5,2'-Dihydroxyflavone (DHF) is a flavonoid known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes current research findings regarding DHF's biological activity, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by two hydroxyl groups located at the 5 and 2' positions of the flavone backbone. This specific arrangement is crucial for its biological activity, influencing its interaction with various molecular targets.

1. Antioxidant Activity

DHF exhibits significant antioxidant properties, primarily through the scavenging of free radicals. Studies have shown that DHF can reduce oxidative stress in various cell types, which is crucial for preventing cellular damage associated with chronic diseases.

- Mechanism : DHF acts as a cellular reactive oxygen species (ROS) scavenger and induces heme oxygenase-1 (HO-1), a cytoprotective enzyme that mitigates oxidative damage .

2. Anti-inflammatory Effects

DHF has demonstrated potent anti-inflammatory effects in multiple studies. It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

- Case Study : In a study involving esophageal biopsy samples from patients with eosinophilic esophagitis (EoE), DHF significantly reduced levels of TNF-α and other inflammatory markers in cultured tissues .

| Cytokine | Control Level (pg/mL) | DHF Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 250 | 80 |

| IL-6 | 150 | 30 |

| IL-1β | 200 | 50 |

3. Anticancer Activity

DHF has been studied for its potential anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines.

- Study Findings : In vitro experiments have shown that DHF induces apoptosis in breast cancer cells by activating specific apoptotic pathways . The compound's efficacy was linked to its ability to modulate microRNA expressions associated with cancer progression.

4. Neuroprotective Effects

Emerging research suggests that DHF may also exert neuroprotective effects. It has been shown to enhance cognitive function and protect against neurodegenerative diseases.

- Mechanism : The neuroprotective effects are attributed to its antioxidant properties and the modulation of signaling pathways involved in neuronal survival .

Structure-Activity Relationship (SAR)

The biological activity of flavonoids like DHF is closely related to their chemical structure. Studies have indicated that the presence and position of hydroxyl groups significantly impact their efficacy:

属性

IUPAC Name |

5-hydroxy-2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-5-2-1-4-9(10)14-8-12(18)15-11(17)6-3-7-13(15)19-14/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGGRDVXPIXVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(C=CC=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301041391 | |

| Record name | 5-Hydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301041391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6674-39-1 | |

| Record name | 5-Hydroxy-2-(2-hydroxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301041391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key biological effects of 5,2'-Dihydroxyflavone on human leukemia cells?

A1: Research indicates that this compound, a flavonoid found in the exudates of certain Primula species, exhibits significant cytostatic properties against human acute myeloid leukemia cells (HL-60) []. Notably, it demonstrates this effect at concentrations where it induces minimal apoptosis, unlike the flavonol quercetin []. This suggests a unique mechanism of action potentially involving cell cycle disruption rather than direct induction of cell death.

Q2: How does the cytostatic activity of this compound compare to other flavonoids like quercetin?

A2: While this compound demonstrates strong cytostatic effects, it induces less apoptosis compared to quercetin, even at higher concentrations []. Interestingly, its impact on cell cycle progression appears to be temporary [], highlighting the dynamic interaction between this compound and cellular processes. Additionally, this compound exhibits weaker antioxidative properties than quercetin, likely due to having fewer hydroxyl groups []. This difference in antioxidative capacity might contribute to the observed differences in their mechanisms of action and overall effects on cell viability.

Q3: What is known about the structure of this compound?

A3: The crystal structure of this compound (C15H10O4) has been determined []. This information is crucial for understanding its interactions with biological targets and for designing potential derivatives with enhanced activity or specific properties.

Q4: How is this compound distributed within the Primula genus?

A4: Research suggests that the accumulation of this compound, along with other flavonoids like 5-hydroxyflavone and 2'-hydroxyflavone, is not uniform across the Primula genus []. This distribution pattern, which appears to be organ-specific, could offer valuable insights into the chemotaxonomic relationships within the genus and the ecological roles of these compounds []. Further investigation into the biosynthesis and distribution of these flavonoids might reveal their significance in plant defense mechanisms and potential applications in other fields.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。